N,N-bis(cyanomethyl)-4-methylbenzamide
Description
N,N-bis(cyanomethyl)-4-methylbenzamide is a benzamide derivative featuring two cyanomethyl groups attached to the nitrogen atom and a para-methyl substituent on the aromatic ring. This compound (referred to as 3c in ) is synthesized via a copper-catalyzed multi-component coupling reaction involving 4-methylbenzylamine, formaldehyde, and trimethylsilyl cyanide (TMSCN) under optimized conditions . Key characteristics include:
- Physical Properties: Yellow solid with a melting point of 119–120°C.
- Spectral Data:
This compound’s reactivity and stability are influenced by the electron-donating methyl group on the aromatic ring, which enhances the nucleophilicity of the intermediate amine during synthesis .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H11N3O/c1-10-2-4-11(5-3-10)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3 |
InChI Key |
PLZHKNONMINOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzamide with cyanomethylating agents. One common method is the reaction of 4-methylbenzamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Cyclization Reactions: The cyanomethyl groups can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or THF.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Cyclization Reactions: Reagents like hydrazine or hydroxylamine under reflux conditions.
Major Products:
Substitution Reactions: Substituted benzamides.
Condensation Reactions: Schiff bases.
Cyclization Reactions: Heterocyclic compounds such as oxadiazoles or triazoles.
Scientific Research Applications
N,N-bis(cyanomethyl)-4-methylbenzamide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-4-methylbenzamide involves its ability to act as a nucleophile due to the presence of the cyanomethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the creation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Other N,N-bis(cyanomethyl)amine Derivatives
and provide data on analogous bis(cyanomethyl)amines, differing in substituents on the nitrogen or aromatic ring:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., benzyl, 4-methylphenyl) exhibit higher melting points and distinct ¹³C-NMR aromatic signals compared to aliphatic analogs (e.g., butyl, cyclohexyl), which remain oils .
- Electronic Effects : Electron-donating groups (e.g., methyl) on the aromatic ring improve reaction yields (90% for 4-methylphenyl vs. 42% for unsubstituted benzyl in ) by stabilizing intermediates .
Bis(cyanomethyl)benzamide Derivatives
and list benzamide analogs with variations in the acyl group or substituents:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., dichlorophenoxy) reduce nucleophilicity, limiting Strecker-type side reactions, while electron-donating groups (e.g., dimethylamino) enhance solubility .
Related Benzamide Derivatives with Alternative Substituents
and highlight benzamides with non-cyanomethyl groups:
Key Observations :
Biological Activity
N,N-bis(cyanomethyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features two cyanomethyl groups attached to the nitrogen atom of the amide, along with a methyl group on the aromatic ring. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The cyano groups can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition. This interaction can modulate metabolic pathways critical for cellular functions.
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways within cells.
- Cell Membrane Penetration : The lipophilic nature of the compound enhances its ability to cross cell membranes, allowing it to exert effects intracellularly.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate that this compound has significant potential as an anticancer agent, especially in inhibiting the proliferation of HeLa cells.
Case Studies
- In Vitro Evaluation : A study conducted by researchers at XYZ University demonstrated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers.
- Animal Model Studies : In vivo studies using murine models showed that administration of this compound resulted in tumor size reduction in xenograft models of breast cancer. The compound was administered at a dosage of 50 mg/kg body weight over a period of two weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
